4-(2-Chloroacetamido)benzoic acid
Overview
Description
4-(2-Chloroacetamido)benzoic acid is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of benzoic acid, where the amino group is substituted with a chloroacetamido group. This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those with potential antiviral and local anesthetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures (4-10°C) to control the exothermic nature of the reaction. The product is then acidified to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetamido)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and chloroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols or amines can react with the chloroacetamido group.
Hydrolysis: Acidic or basic conditions are used to break down the compound into its constituent parts.
Major Products Formed
From Substitution: Depending on the nucleophile, products can include various substituted benzoic acids.
From Hydrolysis: The primary products are 4-aminobenzoic acid and chloroacetic acid.
Scientific Research Applications
4-(2-Chloroacetamido)benzoic acid is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the development of antiviral agents and local anesthetics.
Industry: The compound is employed in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetamido)benzoic acid, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the generation and conduction of nerve impulses, thereby providing a numbing effect . This action is similar to other local anesthetics, which also target sodium ion channels to exert their effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic Acid: A precursor in the synthesis of 4-(2-Chloroacetamido)benzoic acid.
Chloroacetic Acid: Another precursor used in the synthesis process.
Benzoic Acid Derivatives: Compounds with similar structures and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of antiviral and anesthetic agents sets it apart from other benzoic acid derivatives .
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXAWVZXABMYRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279960 | |
Record name | 4-(2-Chloroacetamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4596-39-8 | |
Record name | 4-(2-Chloroacetamido)benzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14830 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-Chloroacetamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Chloroacetamido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these novel 4-(2-Chloroacetamido)benzoic acid derivatives exert their local anesthetic effects? What are the downstream consequences?
A1: While the exact mechanism is still under investigation, the research posits that these compounds work similarly to traditional local anesthetics, but with a key difference. Instead of relying on an alkyl-substituted nitrogen with strong ionization characteristics, these derivatives utilize the amide nitrogen. The presence of a chloro methyl group attached to the amide's carbonyl carbon is believed to enhance the ionization of this nitrogen via the inductive effect of chlorine. [] This ionization is crucial for interacting with voltage-gated sodium channels in neurons, ultimately blocking nerve impulse transmission and causing a localized anesthetic effect. []
Q2: What are the key findings regarding the toxicity and safety profile of these this compound derivatives?
A2: The research emphasizes the reduced toxicity of these novel compounds compared to lignocaine HCl. [] This lower toxicity is attributed to the presence of the carbonyl chloro methyl side chain. [] While further studies are necessary to fully elucidate the long-term safety profile, these initial findings are promising, suggesting that these derivatives could potentially offer a safer alternative to existing local anesthetics.
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